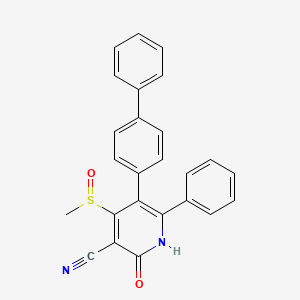

Tuberculosis inhibitor 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H18N2O2S |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

4-methylsulfinyl-2-oxo-6-phenyl-5-(4-phenylphenyl)-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C25H18N2O2S/c1-30(29)24-21(16-26)25(28)27-23(20-10-6-3-7-11-20)22(24)19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-15H,1H3,(H,27,28) |

InChI Key |

NKTJEOSUIXRMAP-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=C(C(=O)NC(=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of SQ109: A Novel Dual-Action Anti-Tuberculosis Compound

A Technical Whitepaper for Drug Discovery & Development Professionals

Executive Summary

The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the development of novel therapeutics with unique mechanisms of action. This document provides a comprehensive technical overview of SQ109, a promising 1,2-ethylenediamine anti-tubercular agent that has progressed to clinical trials. SQ109 distinguishes itself through a dual mode of action: direct inhibition of the essential mycobacterial mycolic acid transporter MmpL3 and modulation of the host immune response. This whitepaper details the discovery, multifaceted mechanism of action, and preclinical efficacy of SQ109, presenting key quantitative data in a structured format. Furthermore, it provides detailed experimental protocols for core assays and visualizes complex pathways and workflows to offer a complete resource for researchers in the field of anti-tuberculosis drug discovery.

The Discovery of SQ109: A Combinatorial Approach

SQ109 was identified through a systematic, multi-step screening process designed to discover novel anti-TB drug candidates. The discovery originated from a collaborative effort between Sequella, Inc., and the National Institute of Allergy and Infectious Diseases (NIAID), initiating in 1999.[1]

The process began with the synthesis of a large combinatorial chemical library of 63,238 members, designed around the 1,2-ethylenediamine pharmacophore of ethambutol (EMB), a first-line anti-TB drug.[1] This library was subjected to a rigorous filtering and testing cascade to identify the most promising lead compound.

Key steps in the discovery and selection process included: [1]

-

High-Throughput Screening: The initial library was screened for activity against Mycobacterium tuberculosis (Mtb).

-

Structure-Activity Relationship (SAR) Analysis: Active compounds were analyzed to identify key structural features contributing to their anti-mycobacterial activity. This led to the creation of a second, more focused library of over 30,000 diamine compounds.

-

In Vitro Cytotoxicity and Selectivity Index (SI) Calculation: The top 27 active compounds were evaluated for cytotoxicity against HepG2 cells to determine their therapeutic window. SQ109 exhibited the highest SI of this group.

-

Bactericidal Activity Assessment: The minimal bactericidal concentration (MBC) was determined to confirm whether the compounds were bacteriostatic or bactericidal. SQ109 was found to be bactericidal at a concentration approximately equal to its MIC.[1]

-

Intracellular Efficacy: The top 13 compounds were tested for their efficacy against Mtb residing within macrophages.

-

In Vivo Efficacy and Pharmacokinetics: The best 11 compounds from the intracellular assays were advanced to in vivo efficacy studies in mouse models of TB. The three most promising candidates from these studies underwent maximum tolerated dose (MTD) and pharmacokinetic (PK) profiling.

Ultimately, SQ109 was selected as the lead candidate due to its superior combination of potent antibacterial activity, favorable toxicity profile, and promising pharmacokinetic parameters.[1]

Dual Mechanism of Action

SQ109 exhibits a novel, dual mechanism of action that targets both the pathogen directly and the host's cellular response.

Direct Action: Inhibition of MmpL3

The primary molecular target of SQ109 in M. tuberculosis is the Mycobacterial Membrane Protein Large 3 (MmpL3).[1] MmpL3 is an essential transporter protein responsible for exporting trehalose monomycolate (TMM) across the mycobacterial plasma membrane. TMM is a crucial precursor for the synthesis of mycolic acids, the long-chain fatty acids that are the hallmark of the protective mycobacterial cell wall.

By inhibiting MmpL3, SQ109 effectively blocks the transport of these essential building blocks, leading to a disruption of cell wall synthesis and ultimately, bacterial death.[2] This mechanism is distinct from that of ethambutol, which is why SQ109 retains activity against EMB-resistant strains.[1][3]

Host-Directed Action: Immunomodulation of Macrophages

In addition to its direct bactericidal activity, SQ109 modulates the host immune response. M. tuberculosis is a facultative intracellular pathogen that survives and replicates within host macrophages. SQ109 has been shown to activate macrophages, polarizing them towards a pro-inflammatory M1 phenotype, which is more effective at controlling mycobacterial growth.[2][4]

This immunomodulatory effect is mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and Jun N-terminal Kinase (JNK) signaling pathways within the macrophage.[2] Activation of these pathways leads to several downstream effects that enhance the macrophage's ability to kill intracellular mycobacteria:

-

Induction of Pro-inflammatory Cytokines: Increased production of cytokines that promote a protective immune response.

-

Upregulation of Inducible Nitric Oxide Synthase (iNOS): This leads to the production of nitric oxide (NO), a potent anti-microbial molecule that mediates the killing of intracellular bacteria.[2]

-

Promotion of Apoptosis: Inducing programmed cell death in infected macrophages can help to eliminate the bacterial niche.

Quantitative Data Summary

The following tables summarize the key quantitative data for SQ109 from various preclinical studies.

Table 1: In Vitro Activity of SQ109 against M. tuberculosis

| Strain | Assay Method | MIC (µg/mL) | MIC (µM) | Reference |

|---|---|---|---|---|

| H37Rv | Broth Microdilution | 0.2 - 0.78 | 0.7 - 1.56 | [1][3] |

| Erdman | Alamar Blue | ≤0.23 | ≤0.7 | [3] |

| Isoniazid-Resistant | Alamar Blue | 0.46 | 1.4 | [3] |

| Rifampicin-Resistant | Alamar Blue | ≤0.23 | ≤0.7 | [3] |

| Ethambutol-Resistant | Alamar Blue / BACTEC | 0.46 / 0.33 | 1.4 / 0.99 | [3] |

| MDR/XDR Strains | - | 0.78 | - |[1] |

Table 2: Intracellular and Bactericidal Activity of SQ109

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Intracellular Activity | Mtb-infected macrophages | 99% reduction of intracellular Mtb at MIC | [1][3] |

| Minimal Bactericidal Conc. (MBC) | Broth Culture | 0.64 µg/mL (Bactericidal at ~MIC) |[1] |

Table 3: In Vivo Efficacy of SQ109 in a Mouse Model of Chronic TB

| Treatment Regimen (8 weeks) | Average CFU in Lungs | Fold Reduction vs. Standard | Reference |

|---|---|---|---|

| INH + RIF + PZA + EMB (Standard) | 568 | - | [1] |

| INH + RIF + PZA + SQ109 (10 mg/kg) | 18 | 32-fold |[1] |

Table 4: Pharmacokinetic Parameters of SQ109 in Animal Models

| Species | Administration | Cmax | t1/2 (elimination) | Oral Bioavailability (%) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Mouse | Oral (p.o.) | 135 ng/mL | 5.2 h | 4% | Lung concentration >120-fold higher than plasma | [5] |

| Mouse | Intravenous (i.v.) | 1038 ng/mL | 3.5 h | - | High volume of distribution into tissues | [5] |

| Rat | Oral (p.o.) | - | 7-8 h | 12% | Highest radioactivity in liver, followed by lung | [6] |

| Dog | Oral (p.o.) | - | 12-29 h | 2.4-5% | Longer half-life than in rodents | [6] |

| Rabbit | Oral (p.o.) | - | - | 2.6% | High accumulation in lung and cellular lesions |[7] |

Table 5: Synergistic and Additive Interactions with Other Anti-TB Drugs

| Combination | In Vitro Interaction | Key Finding | Reference |

|---|---|---|---|

| SQ109 + Rifampicin (RIF) | Synergistic | [<="">1] | |

| SQ109 + Isoniazid (INH) | Synergistic | - | [1] |

| SQ109 + Ethambutol (EMB) | Additive | - | [1] |

| SQ109 + Sutezolid (PNU-100480) | Additive | Improved rate of Mtb killing over individual drugs | [1][8] |

| SQ109 + Bedaquiline (BDQ) | Synergistic |

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard methodologies for determining the MIC of anti-tubercular agents.

Objective: To determine the lowest concentration of SQ109 that inhibits the visible growth of M. tuberculosis.

Materials:

-

M. tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

-

Sterile 96-well microtiter plates.

-

SQ109 stock solution of known concentration.

-

Positive control drug (e.g., Isoniazid).

-

Spectrophotometer or microplate reader.

Procedure:

-

Inoculum Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL. Dilute this suspension 1:50 in 7H9 broth to obtain the final inoculum.

-

Drug Dilution: Prepare serial twofold dilutions of SQ109 in 7H9 broth directly in the 96-well plate. A typical concentration range for SQ109 would be from 10 µg/mL down to 0.08 µg/mL.

-

Inoculation: Add 100 µL of the final bacterial inoculum to each well containing 100 µL of the drug dilutions. The final volume in each well will be 200 µL.

-

Controls:

-

Growth Control: Wells containing only inoculum and broth (no drug).

-

Sterility Control: Wells containing only sterile broth.

-

Positive Drug Control: Wells with a known anti-TB drug like isoniazid.

-

-

Incubation: Seal the plates and incubate at 37°C in a standard atmosphere.

-

Reading Results: After 7-10 days of incubation, read the results. The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of Mtb.[9] Growth can be assessed visually or by measuring optical density (OD) at 600 nm.

Intracellular Activity in a Macrophage Infection Model

This protocol describes a method to evaluate the efficacy of SQ109 against M. tuberculosis residing within macrophages.

Objective: To quantify the reduction in intracellular bacterial load in Mtb-infected macrophages after treatment with SQ109.

Materials:

-

Macrophage cell line (e.g., THP-1 human monocytes or J774A.1 murine macrophages).

-

Cell culture medium (e.g., RPMI 1640) with 10% fetal bovine serum (FBS) and L-glutamine.

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

-

M. tuberculosis strain.

-

SQ109 and control drugs.

-

Sterile water for cell lysis.

-

Middlebrook 7H11 agar plates for CFU counting.

Procedure:

-

Macrophage Seeding and Differentiation: Seed THP-1 monocytes into 24- or 96-well plates. Differentiate them into macrophage-like cells by incubating with PMA (25-50 ng/mL) for 24-48 hours. Wash the cells to remove PMA and replace with fresh medium.

-

Infection: Prepare a single-cell suspension of M. tuberculosis. Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1 to 10 (bacteria to macrophage ratio).

-

Phagocytosis: Incubate for 4 hours at 37°C to allow for phagocytosis.

-

Removal of Extracellular Bacteria: Wash the cells three times with warm PBS or medium to remove extracellular bacteria. Some protocols may include a short incubation with amikacin (200 µg/mL) to kill any remaining extracellular bacteria, followed by washing.

-

Drug Treatment: Add fresh medium containing serial dilutions of SQ109 or control drugs to the infected cells. Include a drug-free control.

-

Incubation: Incubate the plates for 3-7 days at 37°C.

-

Quantification of Intracellular Bacteria (CFU Counting):

-

At the end of the incubation period, wash the cells with PBS.

-

Lyse the macrophages by adding sterile water with 0.1% Tween 80 and incubating for 10-15 minutes.

-

Prepare serial dilutions of the cell lysate in PBS or 7H9 broth.

-

Plate the dilutions onto 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

-

Count the colonies to determine the number of viable intracellular bacteria (CFU/mL).

-

-

Data Analysis: Compare the CFU counts from SQ109-treated wells to the drug-free control wells to calculate the percentage or log reduction in bacterial viability.

Conclusion

SQ109 represents a significant advancement in the search for novel anti-tuberculosis therapies. Its unique dual mechanism of action, which combines direct inhibition of the essential MmpL3 transporter with host-directed immunomodulation, offers a powerful strategy to combat M. tuberculosis, including drug-resistant strains. The robust preclinical data, demonstrating potent in vitro and in vivo activity, as well as synergy with existing and investigational drugs, underscore its potential as a component of future, more effective, and potentially shorter treatment regimens. The detailed methodologies and data presented in this whitepaper provide a foundational resource for researchers and drug developers working to address the global challenge of tuberculosis.

References

- 1. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacodynamics and pharmacokinetics of SQ109, a new diamine-based antitubercular drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interspecies pharmacokinetics and in vitro metabolism of SQ109 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. SQ109 and PNU-100480 interact to kill Mycobacterium tuberculosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

Unmasking the Achilles' Heel of Tuberculosis: A Technical Guide to Target Identification and Validation for Novel Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. The development of new anti-tuberculosis agents with novel mechanisms of action is paramount. This guide provides an in-depth technical framework for the identification and validation of the molecular target of a hypothetical novel compound, "Tuberculosis Inhibitor 5" (TI-5), discovered through phenotypic screening.

Introduction to Target Deconvolution

Phenotypic screening, a cornerstone of modern drug discovery, identifies compounds that inhibit Mtb growth without prior knowledge of their molecular target. The subsequent process of target deconvolution is a critical and often complex phase. A multi-pronged approach, combining computational, genetic, and biochemical methods, is essential for robust target identification and validation.

Initial Characterization of this compound

Prior to target identification efforts, a thorough initial characterization of TI-5 is necessary. This includes determining its anti-mycobacterial activity and assessing its cytotoxicity.

Table 1: In Vitro Activity of this compound (TI-5)

| Parameter | Value | Experimental Method |

| Minimum Inhibitory Concentration (MIC) against Mtb H37Rv | 0.2 µM | Microplate Alamar Blue Assay (MABA) |

| Minimum Bactericidal Concentration (MBC) against Mtb H37Rv | 0.8 µM | Colony Forming Unit (CFU) counting |

| Cytotoxicity (IC50) in HepG2 cells | > 50 µM | MTT Assay |

| Selectivity Index (SI = IC50/MIC) | > 250 | - |

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

-

Preparation of Mtb Culture: Mtb H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.

-

Compound Preparation: TI-5 is serially diluted in a 96-well microplate.

-

Inoculation: Each well is inoculated with the Mtb culture to a final density of 1 x 10^5 CFU/mL.

-

Incubation: The plate is incubated at 37°C for 7 days.

-

Addition of Alamar Blue: A solution of Alamar Blue and 10% Tween 80 is added to each well.

-

Incubation and Reading: The plate is incubated for an additional 24 hours, and fluorescence is read at 570 nm excitation and 590 nm emission. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Target Identification Strategies

A combination of approaches should be employed to generate a list of putative targets for TI-5.

Generation of Resistant Mutants

Spontaneous resistant mutants of Mtb are generated by plating a high-density culture on solid medium containing TI-5 at concentrations 4-10 times the MIC. Whole-genome sequencing of resistant isolates can identify mutations in genes that are potential targets of the inhibitor.

Affinity-Based Methods

Affinity-based proteomics involves immobilizing a derivative of TI-5 onto a solid support to capture its binding partners from Mtb lysate. The captured proteins are then identified by mass spectrometry.

In Silico Target Prediction

Computational methods can predict potential targets based on the chemical structure of TI-5. This can involve searching for structural similarity to known ligands of Mtb proteins or docking simulations against a library of Mtb protein structures. An in silico target prediction protocol for antitubercular compounds has been proposed and validated.[1][2]

References

The Crucial Role of F420-Dependent Nitroreductase in the Bioactivation of Novel Tuberculosis Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the F420-dependent nitroreductase system in Mycobacterium tuberculosis (Mtb), focusing on its essential role in the activation of a critical class of anti-tuberculosis prodrugs. Understanding this pathway is paramount for the development of new therapeutics aimed at combating drug-resistant tuberculosis. While the specific designation "Tuberculosis inhibitor 5" does not correspond to a publicly known agent, this document will detail the well-established mechanism for nitroimidazole-based inhibitors, such as pretomanid and delamanid, which are activated by this system.

The F420-Dependent Bioactivation Pathway: A Key Target in Tuberculosis Therapy

Mycobacterium tuberculosis possesses a unique metabolic machinery that distinguishes it from many other bacteria and its human host. One such feature is its reliance on the coenzyme F420, a deazaflavin derivative.[1] This coenzyme plays a vital role in various redox reactions within the bacterium.[1][2] Crucially, the reduced form of coenzyme F420 (F420H2) serves as an electron donor for a specific F420-dependent nitroreductase (Ddn), encoded by the gene Rv3547.[2][3] This enzyme is central to the activation of nitroimidazole-based prodrugs.[4][5]

The activation process is a reductive one. The inactive prodrug, containing a nitro group, is taken up by the Mtb cell. Inside the bacterium, the Ddn enzyme utilizes F420H2 to reduce the nitro group of the inhibitor.[4][6] This bioactivation results in the generation of reactive nitrogen species, including nitric oxide (NO).[6][7] These reactive species are highly toxic to the bacterium and are believed to exert their bactericidal effects through multiple mechanisms, including the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall, and respiratory poisoning under anaerobic conditions.[2][7][8]

Resistance to these nitroimidazole prodrugs often arises from mutations in the genes responsible for the F420 biosynthetic pathway (such as fbiA, fbiB, and fbiC) or in the ddn gene itself.[2] Such mutations prevent the activation of the prodrug, rendering it ineffective.

Quantitative Data: Enzyme Kinetics and Inhibitor Activity

The following tables summarize key quantitative data related to the F420-dependent nitroreductase system and the activity of inhibitors it activates.

| Enzyme/Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference(s) |

| Ddn with F420-2 | 25.7 | - | - | [3] |

| Ddn with F420-5 | 28.7 | - | - | [3] |

| Ddn with PA-824 | - | 4.7 | - | [9] |

Table 1: Michaelis-Menten kinetics of the F420-dependent nitroreductase (Ddn) from M. tuberculosis.

| Inhibitor | MIC90 (µg/mL) against Mtb H37Rv | Mechanism of Activation | Key Resistance Genes | Reference(s) |

| Pretomanid (PA-824) | 0.015 - 0.25 | F420-dependent nitroreductase (Ddn) activation | ddn, fbiA, fbiB, fbiC, fgd1 | [2][10] |

| Delamanid (OPC-67683) | 0.006 - 0.012 | F420-dependent nitroreductase (Ddn) activation | ddn, fbiA, fbiB, fbiC, fgd1 | [5][10] |

Table 2: In vitro activity and resistance mechanisms of nitroimidazole-based tuberculosis inhibitors.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the F420-dependent activation of tuberculosis inhibitors.

Ddn Enzyme Activity Assay

Objective: To determine the kinetic parameters of the Ddn enzyme with its cofactor F420 and a given nitroimidazole substrate.

Materials:

-

Purified recombinant Ddn enzyme

-

Reduced coenzyme F420 (F420H2)

-

Nitroimidazole prodrug (e.g., pretomanid)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer

Procedure:

-

The reaction is initiated by adding the Ddn enzyme to a reaction mixture containing the reaction buffer, F420H2, and the nitroimidazole substrate.

-

The oxidation of F420H2 to F420 is monitored by the decrease in absorbance at 420 nm.[5]

-

Initial velocities are calculated from the linear phase of the reaction.

-

Kinetic parameters (Km and kcat) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.[10]

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the in vitro potency of a tuberculosis inhibitor against M. tuberculosis.

Materials:

-

M. tuberculosis culture (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Serial dilutions of the tuberculosis inhibitor

-

96-well microplates

-

Resazurin dye

Procedure:

-

A standardized inoculum of M. tuberculosis is prepared.

-

Serial dilutions of the inhibitor are prepared in the 96-well plates.

-

The bacterial inoculum is added to each well.

-

Plates are incubated at 37°C for 7-14 days.

-

Resazurin dye is added to each well, and the plates are incubated for a further 24-48 hours.

-

The MIC is determined as the lowest concentration of the inhibitor that prevents a color change of the resazurin dye from blue to pink, indicating bacterial growth inhibition.

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: Bioactivation pathway of nitroimidazole prodrugs in M. tuberculosis.

References

- 1. Unexpected abundance of coenzyme F(420)-dependent enzymes in Mycobacterium tuberculosis and other actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutations in Genes for the F420 Biosynthetic Pathway and a Nitroreductase Enzyme Are the Primary Resistance Determinants in Spontaneous In Vitro-Selected PA-824-Resistant Mutants of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate specificity of the Deazaflavin-Dependent Nitroreductase (Ddn) from Mycobacterium tuberculosis Responsible for the Bioreductive Activation of Bicyclic Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of F420-dependent Enzymes in Mycobacteria [openresearch-repository.anu.edu.au]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

- 7. Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tuberculosis Drugs and Mechanisms of Action | NIAID: National Institute of Allergy and Infectious Diseases [niaid.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. A novel F420-dependent anti-oxidant mechanism protects Mycobacterium tuberculosis against oxidative stress and bactericidal agents - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Nitric Oxide as a Potent Anti-Tuberculosis Agent

An In-depth Technical Guide on the Role of Nitric Oxide Release in the Elimination of Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of nitric oxide (NO) in the host defense against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. We delve into the molecular mechanisms of NO-mediated killing, the intricate signaling pathways governing its production, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, microbiology, and drug development, aiming to harness the power of this multifaceted molecule in the fight against a global health threat.

The Central Role of Nitric Oxide in Macrophage-Mediated Killing

The production of reactive nitrogen intermediates (RNIs), with nitric oxide (NO) as the principal molecule, is a cornerstone of the innate immune response to intracellular pathogens like M. tuberculosis.[1][2] Macrophages, the primary host cells for this bacterium, are equipped with a powerful enzymatic machinery to generate NO upon appropriate stimulation. The key enzyme in this process is the inducible nitric oxide synthase (iNOS or NOS2), which catalyzes the oxidation of L-arginine to L-citrulline and NO.[1][2][3]

The critical importance of iNOS in controlling M. tuberculosis infection has been unequivocally demonstrated in murine models. Mice genetically deficient in iNOS (iNOS-/-) exhibit extreme susceptibility to tuberculosis, with significantly higher bacterial loads and mortality rates compared to wild-type mice.[1] This highlights the non-redundant role of NO in the containment and elimination of the pathogen. While the role of NO in human tuberculosis has been a subject of more debate, a growing body of evidence supports its significant contribution to antimycobacterial defense in human macrophages as well.[1][4]

Molecular Mechanisms of Nitric Oxide-Mediated Mycobacterial Killing

Nitric oxide and its derivatives, such as peroxynitrite (ONOO-), formed by the reaction of NO with superoxide radicals, are highly reactive molecules that exert their mycobactericidal effects through a variety of mechanisms:

-

DNA Damage: NO can directly deaminate DNA bases and cause strand breaks, leading to mutations and ultimately bacterial death.[1]

-

Protein and Enzyme Inhibition: RNIs can modify critical amino acid residues, such as cysteine and tyrosine, in bacterial proteins and enzymes, leading to their inactivation. This can disrupt essential metabolic pathways and cellular processes.[1]

-

Lipid Peroxidation: Reactive nitrogen species can initiate lipid peroxidation in the mycobacterial cell membrane, compromising its integrity and leading to cell lysis.

-

Disruption of Cellular Respiration: NO can bind to and inhibit key enzymes in the respiratory chain, such as cytochrome oxidases, thereby disrupting energy production.

-

Signaling Molecule: Beyond its direct toxic effects, NO also acts as a signaling molecule within the macrophage, modulating the expression of a wide range of genes involved in the immune response and further amplifying the antimicrobial state.[5]

Signaling Pathways for iNOS Induction

The expression of iNOS in macrophages is tightly regulated by a complex network of signaling pathways initiated by pro-inflammatory cytokines. The primary inducers of iNOS in the context of M. tuberculosis infection are Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which act synergistically to elicit a robust NO response.[6][7][8]

The IFN-γ and TNF-α Signaling Cascade

The synergistic action of IFN-γ and TNF-α is crucial for maximal iNOS expression and NO production. IFN-γ, primarily produced by activated T lymphocytes, binds to its receptor on the macrophage surface, activating the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway. This leads to the phosphorylation and nuclear translocation of STAT1, which binds to specific response elements in the iNOS promoter. TNF-α, produced by various immune cells including macrophages themselves, binds to its receptor and activates the Nuclear Factor-kappa B (NF-κB) signaling pathway. The p65/p50 heterodimer of NF-κB then translocates to the nucleus and binds to its cognate sites in the iNOS promoter. The simultaneous activation of both STAT1 and NF-κB transcription factors is essential for the efficient transcription of the iNOS gene.

Quantitative Data on Nitric Oxide-Mediated Killing

The efficacy of nitric oxide in killing M. tuberculosis is dependent on its concentration and the duration of exposure. The following tables summarize key quantitative data from various studies.

Table 1: Exogenous Nitric Oxide-Mediated Killing of M. tuberculosis

| NO Concentration (ppm) | Exposure Time (hours) | M. tuberculosis Strain | Percent Killing | Reference |

| 25 | 24 | H37Rv | ~40% | [9] |

| 50 | 24 | H37Rv | ~60% | [9] |

| 70 | 24 | H37Rv | ~80% | [9] |

| 90 | 24 | H37Rv | >95% | [9] |

| 70 | 24 | Multidrug-resistant | ~60% | [9] |

| 90 | 24 | Multidrug-resistant | ~80% | [9] |

Table 2: Nitric Oxide Production and Intracellular M. tuberculosis Survival in Murine Macrophages

| Macrophage Treatment | Nitrite Concentration (µM) in Supernatant (24h) | Intracellular M. tuberculosis Survival (% of control at 72h) | Reference |

| Unstimulated | < 5 | 100% | [10] |

| IFN-γ (20 U/ml) | ~15 | ~50% | [11] |

| IFN-γ (200 U/ml) | ~30 | ~20% | [11] |

| IFN-γ + iNOS inhibitor (NMLA) | < 5 | ~100% | [10][11] |

| IFN-γ + IL-4 | ~30 | ~25% | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study nitric oxide-mediated killing of M. tuberculosis.

Macrophage Infection with M. tuberculosis and Determination of Intracellular Survival (CFU Assay)

This protocol describes the infection of macrophages with M. tuberculosis and the subsequent quantification of intracellular bacterial viability by colony-forming unit (CFU) enumeration.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

M. tuberculosis culture (e.g., H37Rv strain)

-

Phosphate-buffered saline (PBS)

-

0.1% Triton X-100 in PBS

-

7H11 agar plates supplemented with OADC

-

Cytokines (e.g., recombinant murine IFN-γ, TNF-α)

-

iNOS inhibitors (e.g., N-monomethyl-L-arginine, NMLA)

Procedure:

-

Macrophage Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Bacterial Preparation: Grow M. tuberculosis to mid-log phase. Wash the bacterial culture with PBS and resuspend in complete culture medium without antibiotics. Disperse bacterial clumps by passing the suspension through a 27-gauge needle several times.

-

Macrophage Infection: Remove the culture medium from the macrophages and infect with M. tuberculosis at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.

-

Incubation: Incubate the infected cells for 4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.

-

Removal of Extracellular Bacteria: After incubation, wash the cells three times with warm PBS to remove extracellular bacteria.

-

Treatment: Add fresh complete culture medium containing the desired treatments (e.g., IFN-γ, TNF-α, iNOS inhibitors).

-

Time Course Analysis: At designated time points (e.g., 0, 24, 48, 72 hours post-infection), lyse the macrophages to release intracellular bacteria.

-

Macrophage Lysis: Aspirate the medium and add 500 µL of 0.1% Triton X-100 in PBS to each well. Incubate for 10 minutes at room temperature to lyse the macrophages.

-

Serial Dilution and Plating: Perform serial dilutions of the cell lysates in PBS. Plate 100 µL of appropriate dilutions onto 7H11 agar plates.

-

CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per well.

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Materials:

-

Cell culture supernatants from infected/treated macrophages

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water

-

-

Sodium nitrite (NaNO2) standard solution (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Collection: At the desired time points, collect the cell culture supernatants from the macrophage infection experiment.

-

Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same culture medium used for the experiment.

-

Griess Reaction:

-

Add 50 µL of each standard or sample to a 96-well plate in triplicate.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

Conclusion and Future Directions

Nitric oxide is a potent and multifaceted weapon in the macrophage's arsenal against M. tuberculosis. A thorough understanding of the mechanisms of NO-mediated killing and the signaling pathways that control its production is crucial for the development of novel therapeutic strategies. Future research should focus on elucidating the intricate interplay between NO and other antimicrobial pathways within the macrophage, as well as investigating the mechanisms by which M. tuberculosis attempts to evade the nitrosative stress. Furthermore, the development of drugs that can selectively enhance iNOS activity in infected macrophages or deliver NO directly to the site of infection holds great promise for the future of tuberculosis treatment. This technical guide provides a solid foundation for researchers and drug developers to build upon in their efforts to combat this persistent global health challenge.

References

- 1. Nitric Oxide Synthesis is Modulated by 1,25-Dihydroxyvitamin D3 and Interferon-γ in Human Macrophages after Mycobacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Frontiers | Nitric Oxide in the Pathogenesis and Treatment of Tuberculosis [frontiersin.org]

- 4. Mycobacterium tuberculosis induces high production of nitric oxide in coordination with production of tumour necrosis factor-alpha in patients with fresh active tuberculosis but not in MDR tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitric oxide modulates macrophage responses to M. tuberculosis infection through activation of HIF-1α and repression of NF-kB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The timing of TNF and IFN-γ signaling affects macrophage activation strategies during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interferon-Gamma Improves Macrophages Function against M. tuberculosis in Multidrug-Resistant Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of TNF-Alpha, IFN-Gamma, and IL-10 in the Development of Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Interferon Gamma Activated Macrophages Kill Mycobacteria by Nitric Oxide Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interferon Gamma Activated Macrophages Kill Mycobacteria by Nitric Oxide Induced Apoptosis | PLOS One [journals.plos.org]

Technical Whitepaper: Efficacy of Direct InhA Inhibitors on Non-Replicating Persistent Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), can enter a non-replicating persistent (NRP) state, rendering it tolerant to many conventional antibiotics that target processes essential for active bacterial growth.[1] This phenotypic drug tolerance is a major obstacle to effective TB treatment, contributing to the long duration of therapy.[1] Consequently, there is a critical need for novel therapeutic agents that can effectively eliminate these persistent bacteria. This technical guide focuses on the effects of a class of direct inhibitors of the enoyl-acyl carrier protein reductase (InhA), such as diazaborines, on NRP Mtb. Unlike the frontline drug isoniazid, which requires activation by the catalase-peroxidase KatG, these direct inhibitors do not require such activation and have shown promise in eradicating NRP Mtb.[2][3] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and relevant biological pathways associated with the action of these inhibitors on non-replicating mycobacteria.

Introduction to Non-Replicating Persistent Mycobacteria

During infection, Mtb is exposed to various host-induced stresses, including hypoxia, nutrient starvation, and acidic pH, which can induce a transition to a non-replicating, metabolically quiescent state.[1][4] These NRP bacteria are characterized by reduced metabolic activity and are less susceptible to traditional anti-tubercular drugs that target active replication machinery, such as cell wall synthesis.[1][5] The development of in vitro models that mimic the conditions leading to this persistent state, such as carbon starvation or oxygen depletion (hypoxia), has been crucial for screening and evaluating compounds with activity against NRP Mtb.[1][6]

Quantitative Data on Inhibitor Efficacy

The efficacy of direct InhA inhibitors against both replicating and non-replicating M. tuberculosis has been evaluated using various in vitro models. The following tables summarize the key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Data

| Compound Class | Mtb State | Assay Condition | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Diazaborines (e.g., AN12855) | Replicating | Aerobic, 7H9 broth | Not specified | Not specified | [2] |

| Diazaborines (e.g., AN12855) | Non-replicating | Nutrient Starvation | Not applicable | >1.5 log reduction in 7 days at 10 µg/mL | [2] |

| Isoniazid | Replicating | Aerobic, 7H9 broth | ~0.05-0.1 | Not specified | [5] |

| Isoniazid | Non-replicating | Nutrient Starvation | Poor activity | >1.5 log reduction in 7 days at 10 µg/mL | [2][5] |

| Rifampin | Replicating | Aerobic, 7H9 broth | ~0.1-0.2 | Not specified | [5] |

| Rifampin | Non-replicating | Nutrient Starvation | Increased potency compared to cell wall inhibitors | Not specified | [5] |

Table 2: Kill Kinetics of Direct InhA Inhibitors against Non-Replicating Mtb

| Compound | Concentration (µg/mL) | Time (days) | Log Reduction in CFU/mL | Reference |

| AN12855 (Diazaborine) | 10 | 7 | >1.5 | [2] |

| AN12541 (Diazaborine) | 10 | 7 | ~1.0 | [2] |

| Isoniazid | 10 | 7 | >1.5 | [2] |

| NITD-916 (InhA inhibitor) | Not specified | 7 | ~1.0 | [2] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of compound activity against NRP Mtb. The following protocols are based on established methods described in the literature.[1][6][7]

Carbon Starvation Model for Non-Replicating Mtb

This protocol is designed to induce a state of non-replication in M. tuberculosis through nutrient deprivation.

-

Bacterial Culture Preparation:

-

Grow M. tuberculosis H37Rv to mid-log phase (OD600 of 0.4-0.6) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

-

Harvest the bacterial cells by centrifugation at 3000 x g for 10 minutes.

-

Wash the pellet twice with phosphate-buffered saline (PBS) containing 0.025% tyloxapol.

-

-

Induction of Non-Replicating State:

-

Resuspend the washed bacterial pellet in PBS with 0.025% tyloxapol to the original culture volume.

-

Incubate the culture at 37°C for a minimum of 3 weeks to induce a non-replicating, persistent state.

-

-

Compound Efficacy Testing:

-

Following the starvation period, dilute the bacterial suspension to the desired cell density.

-

Expose the non-replicating bacteria to serial dilutions of the test compounds in a 96-well plate format.

-

Incubate for a defined period (e.g., 7 days) at 37°C.

-

-

Viability Assessment (CFU Enumeration):

-

After incubation with the compounds, serially dilute the bacterial suspensions in PBS with 0.05% Tween 80.

-

Plate the dilutions onto Middlebrook 7H10 agar plates supplemented with 10% OADC.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Enumerate the colony-forming units (CFU) to determine the bactericidal activity of the compounds.

-

Hypoxia Model (Wayne Model)

This model uses oxygen depletion to induce a non-replicating state in M. tuberculosis.

-

Bacterial Inoculation:

-

Inoculate M. tuberculosis into Dubos Tween Albumin Broth at a specific cell density in sealed tubes with a defined headspace ratio.

-

-

Induction of Hypoxia:

-

Incubate the tubes at 37°C with slow stirring. The bacteria will gradually consume the available oxygen, leading to a state of microaerobic and then anaerobic conditions, inducing non-replication.

-

-

Compound Addition and Viability Testing:

-

Add test compounds at different stages of oxygen depletion.

-

Determine bacterial viability over time by CFU enumeration as described in the carbon starvation protocol.

-

Visualizations: Pathways and Workflows

Signaling Pathway of InhA Inhibition

References

- 1. Identification of novel inhibitors of non-replicating Mycobacterium tuberculosis using a carbon starvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Inhibitors of Nontuberculous Mycobacteria Biofilms – CSU STRATA [csustrata.org]

- 5. journals.asm.org [journals.asm.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. journals.asm.org [journals.asm.org]

A Technical Guide to the Initial Screening of Small Molecule Libraries for Tuberculosis Inhibitors

Version: 1.0

Executive Summary

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutics.[1] High-throughput screening (HTS) of small molecule libraries has become a cornerstone of modern anti-tubercular drug discovery, enabling the rapid evaluation of vast chemical space to identify promising lead compounds. This guide provides an in-depth technical overview of the core strategies, experimental protocols, and data interpretation standards employed in the initial screening phase for novel TB inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.

Screening Strategies: A Dichotomy of Approach

The initial step in a drug discovery campaign involves choosing between two primary screening philosophies: whole-cell (phenotypic) screening and target-based (biochemical) screening.

-

Whole-Cell Screening: This approach identifies compounds that inhibit the growth of Mtb without prior knowledge of the specific molecular target.[1] Its principal advantage is that it simultaneously selects for compounds with whole-cell activity, meaning they can permeate the complex mycobacterial cell wall and are not susceptible to immediate efflux.[1] However, a significant downstream challenge is the subsequent identification of the compound's mechanism of action (MoA).[2]

-

Target-Based Screening: This strategy involves screening compounds against a specific, validated Mtb molecular target, often an essential enzyme.[3][4] This method provides an immediate understanding of the MoA. A historical limitation of this approach has been the poor translation of potent biochemical hits into compounds with whole-cell activity, often due to issues with cell permeability or efflux.[5][6]

Recent trends indicate a shift back towards whole-cell screening, bolstered by advances in genetic and proteomic tools that have streamlined the once-arduous process of target deconvolution.[2]

Core Experimental Workflows and Methodologies

The initial screening process follows a structured workflow designed to efficiently identify and validate promising compounds from large libraries. This multi-step cascade is crucial for minimizing false positives and focusing resources on the most viable candidates.

Caption: High-level workflow for TB inhibitor screening.

Key High-Throughput Screening Assays

Several robust and scalable assays are commonly used for the primary screening of anti-tubercular compounds.

MABA is a widely used colorimetric assay to determine cell viability.[7] Metabolically active mycobacteria reduce the blue, non-fluorescent indicator dye, resazurin, to the pink, highly fluorescent resorufin. The color change can be read visually or measured with a spectrophotometer or fluorometer.[2]

Caption: Principle of the Microplate Alamar Blue Assay (MABA).

These assays utilize recombinant Mtb strains engineered to express a luciferase gene.[8] In the presence of the luciferin substrate, viable cells produce light, and the bioluminescent signal is proportional to the number of living bacteria.[9] This method is highly sensitive and offers a broad dynamic range, minimizing interference from compound autofluorescence.[8] A variation, the Luciferase Reporter Phage (LRP) assay, uses mycobacteriophages to deliver the luciferase gene, allowing for rapid detection and susceptibility testing.[10][11]

Caption: Principle of Luciferase Reporter-based Assays.

Data Presentation and Quality Control

Rigorous quality control is essential for the reliability of HTS data. The Z'-factor is the most common statistical parameter used to validate assay quality, reflecting the separation between positive and negative controls.

Z'-factor = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where σ is the standard deviation, μ is the mean, p is the positive control (e.g., rifampin), and n is the negative control (e.g., DMSO). An assay is generally considered robust and suitable for HTS if the Z'-factor is greater than 0.5.[12]

Table 1: Comparison of Common HTS Platforms for TB Screening

| Assay Platform | Principle | Readout | Typical Throughput | Advantages | Disadvantages |

| MABA | Metabolic reduction of resazurin dye | Colorimetric / Fluorometric | 384-well | Low cost, simple, well-established[7] | Can be affected by colored/fluorescent compounds; lower sensitivity than luminescence[2] |

| Luciferase Reporter | ATP-dependent light production | Luminescence | 384/1536-well | High sensitivity, wide dynamic range, rapid[8][9] | Requires genetically modified Mtb; potential for compound interference with luciferase enzyme |

| Fluorescent Reporter | Constitutive expression of a fluorescent protein (e.g., mCherry) | Fluorescence | 384-well | No substrate addition needed; allows for kinetic reads[1] | Lower signal-to-background ratio than luminescence; interference from autofluorescent compounds |

| Target-Based Assay | Inhibition of a specific purified enzyme's activity | Varies (e.g., Luminescence, FRET) | 384/1536-well | Direct MoA knowledge; high sensitivity[13] | Hits may not have whole-cell activity; requires purified, stable protein[5] |

Table 2: Representative Data from TB HTS Campaigns

| Library Size | Screening Conc. | Assay Type | Hit Criteria | Primary Hit Rate | Z'-factor | Reference |

| 100,997 | 10 µg/mL | MABA (H37Rv) | ≥90% inhibition | 1.77% | > 0.7 | |

| ~130,000 | 20 µM | Target-Based (MtrMtb) | ≥25% inhibition | Not specified | > 0.6 | |

| 84,000 | 5 µM | Intracellular Mtb | MIC90 < 10 µM | 0.67% | Not specified | [14] |

| 3,600 | Not specified | M-PFC (DevR-DevR) | ± 4xSD from control | Not specified | ≥ 0.8 | [15] |

| 2,093 | Not specified | Luciferase Reporter | >50% inhibition | 2.34% | > 0.5 | [8] |

Detailed Experimental Protocols

The following sections provide standardized, step-by-step protocols for the most common primary screening assays. All work with virulent M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.

Protocol: Microplate Alamar Blue Assay (MABA) in 384-well Format

This protocol is adapted from methodologies described for HTS campaigns.[16]

-

Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of test compounds from library stock plates into clear-bottom, black, 384-well microtiter plates. Dispense an equivalent volume of DMSO for negative control wells and a known antibiotic (e.g., 2.5 µg/mL amikacin) for positive control wells.

-

Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H12 broth (or similar) to mid-log phase (OD

590of 0.4-0.8). -

Inoculation: Dilute the Mtb culture in assay media to a final OD

590of 0.02. Add 25-30 µL of the diluted culture to each well of the compound-containing plates. The final DMSO concentration should not exceed 2%.[1] -

Incubation: Seal the plates with a gas-permeable membrane and incubate at 37°C in a humidified incubator for 5-7 days.

-

Dye Addition: Prepare a fresh solution of Alamar Blue (resazurin) and Tween 80 in sterile water. Add 5 µL of this solution to each well.

-

Final Incubation & Readout: Re-incubate the plates for 16-24 hours at 37°C. Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of growth inhibition for each compound relative to the mean of the negative (DMSO) and positive (antibiotic) controls.

Protocol: Luciferase Reporter Assay in 384-well Format

This protocol is based on the use of autoluminescent Mtb strains.[1][8]

-

Compound Plating: Follow Step 1 as described in the MABA protocol. Use white, solid-bottom 384-well plates suitable for luminescence measurements.

-

Culture Preparation: Grow a recombinant Mtb strain constitutively expressing a luciferase gene (e.g., Mtb H37Ra

lux) in appropriate antibiotic-containing media to mid-log phase. -

Inoculation: Dilute the culture in fresh media to a final OD

600of 0.01-0.02. Dispense 30 µL of the cell suspension into each well. -

Incubation: Seal the plates and incubate at 37°C for 3-5 days. For some reporter systems, kinetic reads can be taken daily.

-

Readout: If not using an autoluminescent strain, add the luciferin substrate according to the manufacturer's instructions and incubate for the recommended time (typically 10-30 minutes) in the dark. Measure luminescence using a plate reader with an integration time of 0.5-1 second per well.

-

Data Analysis: Calculate the percent inhibition by normalizing the relative light units (RLU) of test wells to the RLU of the control wells.

Conclusion and Future Directions

The initial screening of small molecule libraries remains a critical engine for TB drug discovery. While established methods like MABA and luciferase-based assays provide robust platforms, the field is continually evolving. Future efforts will likely focus on integrating more physiologically relevant screening models, such as assays that mimic the non-replicating persistent state of Mtb or screens conducted directly in infected host cells.[7][17] Furthermore, the application of machine learning and artificial intelligence to analyze screening data and predict active scaffolds holds immense promise for increasing the efficiency and success rate of identifying the next generation of tuberculosis inhibitors.[18][19]

References

- 1. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycobacterial drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00261E [pubs.rsc.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Navigating tuberculosis drug discovery with target-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Future target-based drug discovery for tuberculosis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Future target-based drug discovery for tuberculosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Reporter-Based Assays for High-Throughput Drug Screening against Mycobacterium abscessus [frontiersin.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Specific identification of Mycobacterium tuberculosis with the luciferase reporter mycobacteriophage: use of p-nitro-alpha-acetylamino-beta-hydroxy propiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bbrc.in [bbrc.in]

- 12. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Hit Compounds and Associated Targets in Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Screen to Identify Small Molecule Inhibitors of Protein–Protein Interactions in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Machine Learning Model Analysis and Data Visualization with Small Molecules Tested in a Mouse Model of Mycobacterium tuberculosis Infection (2014–2015) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Small Molecule Inhibitors of Mycobacterium tuberculosis Topoisomerase I Identified by Machine Learning and In Vitro Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the chemical properties of biphenyl analogues in TB treatment

An In-depth Technical Guide to the Chemical Properties of Biphenyl Analogues in Tuberculosis Treatment

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The lengthy and complex treatment regimens for TB often lead to poor patient compliance, which contributes to the development of drug resistance. This has created an urgent need for novel anti-tubercular agents with new mechanisms of action. Biphenyl analogues have emerged as a promising class of compounds, demonstrating potent activity against both replicating and non-replicating (dormant) M. tb. This guide provides a detailed overview of the chemical properties, structure-activity relationships (SAR), and experimental evaluation of these compounds for researchers and drug development professionals.

Core Chemical Scaffolds and Mechanisms of Action

The development of biphenyl analogues for TB treatment has largely revolved around modifying existing drug candidates to enhance their efficacy, metabolic stability, and pharmacokinetic profiles. A significant portion of research has focused on analogues of nitroimidazooxazines, such as Pretomanid (PA-824), and diarylquinolines like Bedaquiline.

Nitroimidazooxazine-Based Biphenyl Analogues

Analogues based on the nitroimidazooxazine scaffold, like Pretomanid, are a major focus. These compounds are prodrugs that require reductive activation of their nitro group to exert their anti-tubercular effect. This activation is facilitated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in M. tb. The reduction process leads to the generation of reactive nitrogen species, including nitric oxide (NO), which are toxic to the mycobacteria.[1][2][3] This mechanism is particularly effective against non-replicating, anaerobic bacteria, a key population in latent TB infections.[1][2] The general structure involves a core imidazooxazine ring linked to a biphenyl side chain, which allows for extensive chemical modification to tune the compound's properties.

Other Biphenyl Scaffolds

Other biphenyl-containing scaffolds have also been investigated. For instance, biphenyl-phenyl methanone derivatives have shown moderate to high activity against M. tb.[4][5] Additionally, certain chalcones bearing a biphenyl moiety have demonstrated potent inhibitory activity.[6] Some biphenyl inhibitors are also being explored for their ability to target essential mycobacterial enzymes, such as protein tyrosine phosphatase B (MptpB), which is a crucial virulence factor that helps the bacteria survive within host macrophages.[7]

Structure-Activity Relationship (SAR) Analysis

The anti-tubercular potency of biphenyl analogues is heavily influenced by the nature and position of substituents on the biphenyl rings. Key chemical properties that govern their activity include lipophilicity, electronic effects, and steric factors.

Influence of Linkage Position and Substituents

Studies on biphenyl analogues of PA-824 have systematically explored the impact of the linkage between the two phenyl rings. The findings indicate a clear trend in activity based on the substitution pattern:

Furthermore, the potency of para-linked analogues shows a significant correlation with both lipophilicity (calculated as CLOGP) and the electron-withdrawing properties of the substituents on the terminal phenyl ring.[1][8] Compounds bearing combinations of lipophilic and electron-withdrawing groups have demonstrated significantly higher efficacy in mouse models of TB infection compared to the parent drug.[1][8] This suggests that these properties enhance drug uptake, target engagement, or metabolic stability.

Role of Lipophilicity and Electronic Effects

A strong correlation exists between the lipophilicity of the biphenyl side chain and anti-tubercular activity. Early studies on PA-824 analogues showed that lipophilic substituents at the 4-position of the benzyl ring enhanced potency.[2] This led to the exploration of conformationally rigid biphenyl side chains to further probe hydrophobic pockets in the target enzyme.[1] For diarylquinoline analogues like Bedaquiline, a broad positive correlation between lipophilicity and anti-TB activity has also been observed, though there is a lower limit for clogP (around 5.0) below which potency is lost.[9][10][11]

The electronic nature of the substituents is also critical. For biphenyl-phenyl methanone derivatives, the presence of electron-withdrawing groups such as chloride, bromide, and nitro groups resulted in the most active compounds against M. tb in vitro.[4]

Quantitative Data on Biphenyl Analogues

The following tables summarize the in vitro activity of representative biphenyl analogues against Mycobacterium tuberculosis H37Rv.

Table 1: Activity of Biphenyl-Phenyl Methanone Derivatives

| Compound (X-substituent) | MIC (µg/mL) | Activity Level |

|---|---|---|

| H | >100 | Low |

| CH3 | >100 | Low |

| OCH3 | >100 | Low |

| Cl | 12.5 | High |

| Br | 25 | High |

| NO2 | 12.5 | High |

Data derived from studies on 4'-bromo-[1,1'-biphenyl]-4-yl 4-X-phenyl methanone derivatives.[4]

Table 2: Activity of PA-824 Biphenyl Analogues (Para-Linked)

| Compound | Substituent (Terminal Ring) | MABA MIC (µM) | LORA MIC (µM) | CLOGP |

|---|---|---|---|---|

| PA-824 | 4-trifluoromethoxybenzyl | 0.08 | 0.44 | 3.65 |

| Analogue A | 4'-CF3 | 0.01 | 0.16 | 5.21 |

| Analogue B | 4'-OCF3 | 0.01 | 0.13 | 5.25 |

| Analogue C | 3',4'-di-Cl | 0.01 | 0.10 | 5.30 |

| Analogue D | 4'-SF5 | 0.004 | 0.05 | 5.51 |

MABA: Microplate Alamar Blue Assay (replicating conditions); LORA: Low-Oxygen-Recovery Assay (non-replicating conditions). Data is representative of trends discussed in the literature.[1][8]

Experimental Protocols

Synthesis of Biphenyl Analogues: Suzuki Coupling

A primary method for synthesizing the biphenyl core is the Suzuki coupling reaction.[1][8]

Methodology:

-

Reactants: An aryl halide (e.g., an iodobenzyl halide attached to the core scaffold) is reacted with an appropriate arylboronic acid.

-

Catalyst: A palladium catalyst, such as Pd(PPh3)4, is used to facilitate the cross-coupling.

-

Base and Solvent: The reaction is carried out in the presence of a base (e.g., Na2CO3 or K2CO3) and a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete.

-

Purification: The final biphenyl product is isolated and purified using standard techniques such as column chromatography.

In Vitro Anti-Tubercular Activity Assays

Microplate Alamar Blue Assay (MABA): This assay is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against aerobically replicating M. tb.[1]

-

Preparation: A suspension of M. tb (e.g., H37Rv strain) is prepared in a suitable broth medium.

-

Compound Dilution: The test compounds are serially diluted in 96-well microplates.

-

Inoculation: The bacterial suspension is added to each well containing the diluted compounds. Control wells (no drug) are included.

-

Incubation: The plates are incubated for approximately 7 days at 37°C.

-

Reading: A solution of Alamar Blue is added to each well. After further incubation, a color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest compound concentration that prevents this color change.

Low-Oxygen-Recovery Assay (LORA): This assay measures the activity of compounds against non-replicating M. tb under anaerobic conditions.[1]

-

Anaerobic Culture: M. tb is cultured under anaerobic conditions for a set period to induce a state of non-replicating persistence.

-

Compound Exposure: The test compounds are added to the anaerobic culture and incubated for several days.

-

Recovery: The cultures are then diluted into an aerobic recovery medium in a 96-well plate format.

-

Growth Measurement: Bacterial growth during the recovery phase is quantified using a reporter system (e.g., luminescence or fluorescence). The MIC is determined as the concentration of the compound that inhibits growth.

Visualizations: Pathways and Workflows

Caption: Drug discovery workflow for biphenyl analogues against TB.

References

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-activity relationship analysis of 4'-bromo-[1,1'-biphenyl]-4-yl 4-X-phenyl methanone derivatives and activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical studies on the interaction of biphenyl inhibitors with Mycobacterium tuberculosis protein tyrosine phosphatase MptpB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity studies of biphenyl analogues of the tuberculosis drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of analogues of the tuberculosis drug bedaquiline containing heterocyclic B-ring units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of analogues of the tuberculosis drug bedaquiline containing heterocyclic B-ring units - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Tuberculosis Inhibitor: Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone

Application Notes

Tuberculosis (TB) remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains of Mycobacterium tuberculosis. This necessitates the discovery and development of novel anti-tubercular agents with new mechanisms of action. One such promising target is the inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo purine biosynthesis pathway of M. tuberculosis.

This document provides a detailed protocol for the laboratory synthesis of cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone, a potent inhibitor of M. tuberculosis IMPDH.[1][2][3] This compound, referred to as Compound 1 in several studies, serves as a valuable molecular scaffold for the development of novel anti-TB agents.[1][2][3] The following protocol is intended for researchers, scientists, and drug development professionals engaged in anti-tubercular drug discovery.

The synthesis involves a multi-step process, beginning with the coupling of isoquinoline-5-sulfonyl chloride with a piperazine derivative, followed by acylation. The protocol herein is based on established synthetic routes described in the scientific literature.[1][4]

Quantitative Data Summary

The inhibitory activity of cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone (Compound 1) and its analogues has been evaluated against M. tuberculosis IMPDH and whole-cell M. tuberculosis. A summary of the key quantitative data is presented below for comparative analysis.

| Compound ID | Modification | Mtb IMPDH IC50 (µM) | M. tuberculosis H37Rv MIC (µg/mL) |

| 1 | Parent Compound | 0.15 | 0.25 |

| 2 | N-oxide on isoquinoline | >100 | >128 |

| 3 | 1-aminoisoquinoline | 0.30 | 1 |

| 4 | 1-chloroisoquinoline | 0.08 | 0.5 |

| 5 | N-methyl piperazine | 0.20 | 1 |

| 6 | Homopiperazine | 0.12 | 0.5 |

| 7 | 4-hydroxypiperidine | >100 | >128 |

| 8 | 4-aminopiperidine | >100 | >128 |

Experimental Protocols

This section details the methodologies for the key experiments involved in the synthesis of cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone.

Synthesis of 1-(Isoquinolin-5-ylsulfonyl)piperazine

Materials:

-

tert-butyl piperazine-1-carboxylate

-

Isoquinoline-5-sulfonyl chloride

-

Triethylamine (Et3N)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Step 1: Synthesis of tert-butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate

-

Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) in ethyl acetate.

-

Add triethylamine (1.2 eq) to the solution.

-

To this mixture, add a solution of isoquinoline-5-sulfonyl chloride (1.0 eq) in ethyl acetate dropwise at room temperature.

-

Stir the reaction mixture overnight at ambient temperature.

-

After completion of the reaction (monitored by TLC), wash the mixture with saturated aqueous NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain tert-butyl 4-(isoquinolin-5-ylsulfonyl)piperazine-1-carboxylate.

-

-

Step 2: Deprotection to yield 1-(Isoquinolin-5-ylsulfonyl)piperazine

-

Dissolve the product from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir the solution at ambient temperature for 3 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield 1-(isoquinolin-5-ylsulfonyl)piperazine as a TFA salt. This product is typically used in the next step without further purification.

-

Synthesis of Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone (Compound 1)

Materials:

-

1-(Isoquinolin-5-ylsulfonyl)piperazine (TFA salt)

-

Cyclohexanecarbonyl chloride

-

Triethylamine (Et3N)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-(isoquinolin-5-ylsulfonyl)piperazine (TFA salt) (1.0 eq) in ethyl acetate.

-

Add triethylamine (2.5 eq) to neutralize the TFA salt and act as a base.

-

To this mixture, add cyclohexanecarbonyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the final product, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone.

Mandatory Visualizations

Signaling Pathway

Caption: Inhibition of M. tuberculosis IMPDH by the synthesized compound, blocking purine biosynthesis.

Experimental Workflow

Caption: Workflow for the synthesis of the target tuberculosis inhibitor.

References

- 1. Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 3. research.uniupo.it [research.uniupo.it]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating the Efficacy of Tuberculosis Inhibitor 5

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic agents. This document provides detailed application notes and protocols for a suite of cell-based assays to evaluate the efficacy of a hypothetical novel compound, "Tuberculosis Inhibitor 5" (TB-Inh5). These assays are designed to assess the compound's antimycobacterial activity, intracellular efficacy, and potential cytotoxicity, providing a comprehensive preclinical evaluation.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental in vitro test to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Protocol: Microplate Alamar Blue Assay (MABA)

This colorimetric assay provides a quantitative measure of mycobacterial viability.

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid-albumin-dextrose-catalase)

-

Mycobacterium tuberculosis H37Rv culture

-

TB-Inh5 and control drugs (e.g., Isoniazid, Rifampicin)

-

Alamar Blue reagent

-

Sterile 96-well microplates

Procedure:

-

Prepare serial twofold dilutions of TB-Inh5 and control drugs in 7H9 broth in a 96-well plate.

-

Adjust the Mtb H37Rv culture to a McFarland standard of 1 and dilute 1:25 in 7H9 broth.

-

Add 100 µL of the diluted Mtb suspension to each well containing the drug dilutions. Include a drug-free control well (inoculum only).

-

Incubate the plates at 37°C for 7 days.

-

On day 7, add 20 µL of Alamar Blue reagent to each well.

-

Incubate for an additional 24 hours.

-

Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[1]

Data Presentation: MIC of TB-Inh5

| Compound | MIC (µg/mL) against Mtb H37Rv |

| TB-Inh5 | 1.25 |

| Isoniazid | 0.06 |

| Rifampicin | 0.125 |

Intracellular Growth Inhibition Assay

This assay evaluates the ability of a compound to inhibit the growth of Mtb within its primary host cell, the macrophage.

Protocol: Macrophage Infection Model with Colony Forming Unit (CFU) Enumeration

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Mycobacterium tuberculosis H37Rv

-

TB-Inh5 and control drugs

-

Sterile water with 0.05% Tween 80 for cell lysis

-

Middlebrook 7H10 agar plates

Procedure:

-

Seed THP-1 cells in a 24-well plate and differentiate into macrophages by treating with PMA for 48 hours.

-

Infect the macrophages with Mtb H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.

-

Wash the cells with PBS to remove extracellular bacteria.

-

Add fresh medium containing serial dilutions of TB-Inh5 or control drugs.

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

At 0, 2, and 4 days post-infection, lyse the macrophages with sterile water containing 0.05% Tween 80 to release intracellular bacteria.

-

Prepare serial dilutions of the lysate and plate on 7H10 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

-

Count the colonies to determine the number of viable intracellular bacteria (CFU/mL).

Data Presentation: Intracellular Efficacy of TB-Inh5

| Treatment (Concentration) | Day 0 (CFU/mL) | Day 4 (CFU/mL) | % Inhibition |

| Untreated Control | 5.2 x 10^5 | 2.8 x 10^6 | - |

| TB-Inh5 (5 µg/mL) | 5.1 x 10^5 | 8.9 x 10^4 | 96.8% |

| Isoniazid (1 µg/mL) | 5.3 x 10^5 | 4.5 x 10^4 | 98.4% |

Experimental Workflow: Intracellular Growth Inhibition Assay

Caption: Workflow for the intracellular Mtb growth inhibition assay.

High-Content Imaging Assay

High-content imaging provides a powerful tool for quantifying intracellular bacterial load and host cell viability simultaneously.[2]

Protocol: Automated Imaging of Mtb-Infected Macrophages

Materials:

-

Human induced pluripotent stem cell-derived macrophages (hiPSC-Macs)[3]

-

Mtb H37Rv expressing a fluorescent protein (e.g., GFP)

-

Hoechst 33342 (for nuclear staining)

-

CellMask Deep Red (for cytoplasmic staining)

-

384-well optical-bottom plates

-

High-content imaging system

Procedure:

-

Seed hiPSC-Macs in a 384-well plate.[3]

-

Infect the macrophages with GFP-expressing Mtb at an MOI of 5.